2,3,4,9-Tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-2-(oxiranylmethyl)-1H-pyrido(3,4-b)indole
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Overview
Description
2,3,4,9-Tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-2-(oxiranylmethyl)-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-2-(oxiranylmethyl)-1H-pyrido(3,4-b)indole typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the core structure. Subsequent steps may involve cyclization, methylation, and epoxidation to introduce the various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the epoxide ring, converting it to a diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce diols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin, which also feature an indole core.
Pyridine Derivatives: Compounds such as nicotine and pyridoxine (vitamin B6).
Epoxide-Containing Compounds: Molecules like epoxides and oxiranes, which contain an epoxide ring.
Uniqueness
What sets 2,3,4,9-Tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-2-(oxiranylmethyl)-1H-pyrido(3,4-b)indole apart is its unique combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
111050-76-1 |
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Molecular Formula |
C23H26N2O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-methyl-2-(oxiran-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C23H26N2O3/c1-14-10-18-17-6-4-5-7-19(17)24-22(18)23(25(14)12-16-13-28-16)15-8-9-20(26-2)21(11-15)27-3/h4-9,11,14,16,23-24H,10,12-13H2,1-3H3 |
InChI Key |
XPDFHRHIAGXKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1CC3CO3)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C25 |
Origin of Product |
United States |
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